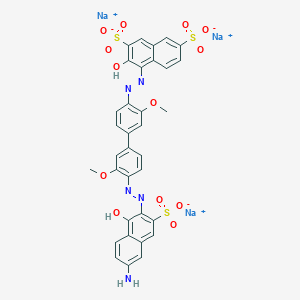

Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate

Description

Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate is a polyazo dye characterized by its complex structure, featuring:

- Two azo (-N=N-) linkages connecting naphthyl and biphenyl moieties.

- Three sulfonate (-SO₃⁻) groups, neutralized by sodium ions, ensuring high water solubility.

- Hydroxy (-OH) and methoxy (-OCH₃) substituents, which enhance chelation with metal ions and substrate binding .

This compound is primarily used in textile dyeing and printing due to its vibrant color and stability. Below, we compare its structural, physicochemical, and functional properties with similar azo-sulphonated compounds.

Properties

CAS No. |

68084-22-0 |

|---|---|

Molecular Formula |

C34H24N5Na3O13S3 |

Molecular Weight |

875.8 g/mol |

IUPAC Name |

trisodium;4-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N5O13S3.3Na/c1-51-27-13-17(3-9-25(27)36-38-31-23-8-6-22(53(42,43)44)12-20(23)16-30(34(31)41)55(48,49)50)18-4-10-26(28(14-18)52-2)37-39-32-29(54(45,46)47)15-19-11-21(35)5-7-24(19)33(32)40;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

WMPOYSDHUBXBPN-UHFFFAOYSA-K |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl, followed by coupling with 3,3’-dimethoxy(1,1’-biphenyl)-4-yl. The final product is obtained by further coupling with 3-hydroxynaphthalene-2,7-disulphonate under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Strong nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of the original compound.

Reduction: Amines and other reduced products.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trisodium 4-((4’-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate has several scientific research applications, including:

Chemistry: Used as a dye in various analytical techniques.

Biology: Employed in staining procedures for microscopy.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bonds and sulphonate groups play a crucial role in its binding affinity and stability. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structural and functional properties.

Comparison with Similar Compounds

Research Findings

- Synthetic Pathways : The target compound requires multi-step diazotization and coupling reactions, similar to Compound A .

- Environmental Impact : Sulphonated azo dyes like the target compound show moderate biodegradability but require wastewater treatment to remove toxic intermediates .

- Regulatory Status : Complies with REACH regulations (CAS-related entries in ), though stricter controls apply to aryl amines in some regions .

Biological Activity

Trisodium 4-((4'-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-3-hydroxynaphthalene-2,7-disulphonate is a complex azo dye with potential applications in various fields, including biology and medicine. Its unique structure, featuring multiple functional groups such as sulphonate and hydroxyl groups, contributes to its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It exhibits properties typical of azo dyes, including solubility in water due to the presence of sulphonate groups, which enhances its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids. The azo bonds present in the structure allow for reversible binding interactions, which can influence the conformation and function of target biomolecules. The sulphonate groups enhance solubility and facilitate interactions with charged sites on proteins.

1. Protein Binding Studies

Research indicates that this compound can form stable complexes with serum albumins. For instance, studies have shown that similar sulfonated azo dyes exhibit significant binding affinity to bovine serum albumin (BSA), with binding constants ranging from to at physiological temperatures . This interaction is crucial for understanding the distribution and potential toxicity of the dye in biological systems.

2. Antioxidant Activity

Some studies suggest that azo compounds may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in cells. This activity is typically evaluated using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.

3. Antimicrobial Properties

Azo dyes have been investigated for their antimicrobial activities against a range of pathogens. The presence of sulphonate groups may enhance their efficacy by increasing solubility and facilitating penetration into microbial cells.

Case Study 1: Interaction with Bovine Serum Albumin

A study conducted on the interaction between a related sulfonated azo dye and BSA revealed that the binding was primarily driven by hydrophobic interactions and hydrogen bonding. The fluorescence quenching observed indicated a static quenching mechanism where the dye forms a complex with BSA .

| Temperature (K) | Binding Constant (L mol) |

|---|---|

| 298 | |

| 303 | |

| 308 | |

| 313 |

Case Study 2: Antioxidant Activity Assessment

In vitro studies assessing the antioxidant capacity of similar azo compounds have demonstrated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.